molecular formula C23H34O3 B1197293 Testosterone isobutyrate CAS No. 1169-49-9

Testosterone isobutyrate

Cat. No.: B1197293
CAS No.: 1169-49-9
M. Wt: 358.5 g/mol
InChI Key: PYHZLMFTKOTWGQ-WAUHAFJUSA-N
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Description

Testosterone isobutyrate is a synthetic androgen and anabolic steroid medication. It is a testosterone ester, specifically the C17β isobutyrate ester of testosterone. This compound is used for various medical indications, including the treatment of low testosterone levels in men and delayed puberty in boys . It is also known by several brand names, such as Agovirin-Depot and Perandren M .

Mechanism of Action

Target of Action

Testosterone isobutyrate is a prodrug of testosterone . Its primary target is the androgen receptor , which is the biological target of endogenous androgens like testosterone and dihydrotestosterone . The androgen receptor is a nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone .

Mode of Action

This compound, being a prodrug of testosterone, acts as an agonist of the androgen receptor . Once it binds to the receptor, the receptor/ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression . This interaction with the androgen receptor induces gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .

Biochemical Pathways

This compound affects the androgen biosynthesis pathway . All mammalian steroid hormones, including testosterone, are synthesized from cholesterol by sequential cytochrome P450- and dehydrogenase-dependent enzymatic reactions . In the canonical pathway, 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) is viewed as a critical enzyme in the production of testosterone . Recent studies suggest that there may be other 17β-hydroxysteroid dehydrogenase enzymes involved in testosterone production during puberty .

Pharmacokinetics

This compound is administered by intramuscular injection once every 1 to 2 weeks in males . Unlike most other testosterone esters, which are provided as oil solutions, this compound is formulated as a microcrystalline aqueous suspension . The duration of action is approximately 2 weeks . The pharmacokinetics of testosterone, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration .

Result of Action

The action of this compound results in both androgenic and anabolic effects , as well as weak estrogenic effects due to metabolism of testosterone into estradiol . It is used for indications such as low testosterone levels in men and delayed puberty in boys . It is also used in the treatment of Klinefelter’s syndrome, aplastic anemia, Cushing’s syndrome (as an anabolic to preserve lean body mass), postmenopausal osteoporosis in women, advanced breast cancer in women, breast pain in women, and cachexia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the amount of steroid that can penetrate into the cells, the extent of metabolic conversions within the cells, and the interactions with the receptor proteins all play a role in the action of the androgen receptors at the genomic level

Biochemical Analysis

Biochemical Properties

Testosterone isobutyrate acts as a prodrug of testosterone, meaning it is converted into active testosterone in the body. It interacts with the androgen receptor, the biological target of endogenous androgens like testosterone and dihydrotestosterone. Upon binding to the androgen receptor, this compound exerts both androgenic and anabolic effects. It also has weak estrogenic effects due to the metabolism of testosterone into estradiol .

Cellular Effects

This compound influences various cellular processes by binding to androgen receptors in different cell types. This binding initiates a cascade of events that affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it promotes muscle growth by increasing protein synthesis and inhibiting protein breakdown. It also affects the development and maintenance of male reproductive tissues, such as the testes and prostate .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to androgen receptors, which then translocate to the cell nucleus and bind to specific DNA sequences. This binding regulates the transcription of target genes involved in various physiological processes. This compound also influences enzyme activity, either by inhibiting or activating specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its stability and prolonged duration of action, typically lasting around two weeks. Over time, this compound is gradually metabolized into active testosterone, which then exerts its effects on cellular function. Long-term studies have shown that this compound can maintain stable testosterone levels in the body, reducing the need for frequent administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it promotes muscle growth and enhances physical performance without significant adverse effects. At high doses, it can lead to toxic effects, such as liver damage and alterations in lipid metabolism. Threshold effects have been observed, where a certain dosage is required to achieve the desired anabolic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes reduction and conjugation. The enzymes involved in these processes include 5α-reductase, which converts testosterone into dihydrotestosterone, and aromatase, which converts testosterone into estradiol. These metabolic pathways play a crucial role in regulating the levels of active androgens and estrogens in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It binds to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport to target tissues. Upon reaching the target tissues, this compound is released from its binding proteins and enters the cells, where it binds to androgen receptors and exerts its effects .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm, where it binds to androgen receptors. The androgen receptor-testosterone complex then translocates to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This subcellular localization is crucial for the compound’s ability to modulate cellular function and maintain physiological homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone isobutyrate is synthesized through the esterification of testosterone with isobutyric acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:

    Reactants: Testosterone and isobutyric acid.

    Catalyst: Acid catalyst (e.g., sulfuric acid).

    Solvent: Organic solvent (e.g., toluene).

    Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps, such as recrystallization and chromatography, to remove impurities and obtain a pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Testosterone isobutyrate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield testosterone and isobutyric acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydrotestosterone derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester bond.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Hydrolysis: Testosterone and isobutyric acid.

    Oxidation: Oxidized derivatives of testosterone.

    Reduction: Dihydrotestosterone derivatives.

Scientific Research Applications

Testosterone isobutyrate has a wide range of scientific research applications:

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(2)21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,3)19(17)10-12-23(18,20)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18-,19-,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHZLMFTKOTWGQ-WAUHAFJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151573
Record name Testosterone isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169-49-9
Record name Testosterone, isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001169499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Testosterone isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Testosterone isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TESTOSTERONE ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0KNQ242J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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